molecular formula C15H15BrN2O2S B14031164 N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14031164
M. Wt: 367.3 g/mol
InChI Key: ULOXIQIJFMHPQS-LICLKQGHSA-N
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Description

N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromo-substituted aromatic ring and a sulfonamide group, which are linked through a methylene bridge. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-bromo-4-methylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a bromo-substituted aromatic ring and a sulfonamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15BrN2O2S/c1-11-4-7-14(8-5-11)21(19,20)18-17-10-13-6-3-12(2)9-15(13)16/h3-10,18H,1-2H3/b17-10+

InChI Key

ULOXIQIJFMHPQS-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)C)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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